9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

medicinal chemistry structure–activity relationship physicochemical property optimization

9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1708428-06-1) is a tetracyclic heterocycle belonging to the pyrazino[1,2-b]indazol-1(2H)-one family. It bears an N-9 methyl substituent on the saturated tetrahydropyrazine ring, distinguishing it from the des-methyl parent scaffold (CAS 941886-70-0).

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1708428-06-1
Cat. No. B1458473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
CAS1708428-06-1
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1CCC2=NN3C=CNC(=O)C3=C2C1
InChIInChI=1S/C11H13N3O/c1-7-2-3-9-8(6-7)10-11(15)12-4-5-14(10)13-9/h4-5,7H,2-3,6H2,1H3,(H,12,15)
InChIKeyPEBKSQWNGGYTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1708428-06-1): Core Scaffold, Physicochemical Properties & Procurement Starting Point


9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1708428-06-1) is a tetracyclic heterocycle belonging to the pyrazino[1,2-b]indazol-1(2H)-one family. It bears an N-9 methyl substituent on the saturated tetrahydropyrazine ring, distinguishing it from the des-methyl parent scaffold (CAS 941886-70-0) [1]. The compound has a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol, with commercial availability typically at ≥95% purity from multiple vendors . The pyrazino[1,2-b]indazol-1(2H)-one scaffold has been identified as a privileged structure for generating biologically active compounds, including potent 5-HT₂A receptor antagonists with >100-fold selectivity over other serotonin subtypes and inhibitors of NLRP3 inflammasome-driven pyroptosis [2][3].

9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one: Why In-Class Substitution Without Evidence Is Not Advisable


Simple substitution within the pyrazino[1,2-b]indazol-1(2H)-one class is not straightforward because the N-9 methylation of the tetrahydropyrazine ring introduces a hydrogen-bond acceptor–donor alteration and a lipophilicity shift (ΔLogP) that can fundamentally alter target binding, selectivity, and pharmacokinetic behavior [1]. The des-methyl parent compound displays only weak PDK1 inhibition (IC₅₀ = 273,000 nM), whereas appropriately substituted 3,4-dihydro analogs achieve potent 5-HT₂A antagonism with >100-fold selectivity and in vivo ocular hypotensive efficacy superior to the clinical benchmark timolol [2][3]. Furthermore, N-9 methylation introduces a stereoelectronic perturbation that can be systematically exploited in structure–activity relationship (SAR) studies to modulate both potency and selectivity profiles across distinct biological targets [4]. These divergent pharmacological outcomes demonstrate that in-class compounds are not interchangeable; the specific substitution pattern of this compound positions it uniquely for distinct SAR exploration and biological screening programs.

9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one: Quantitative Differentiation Evidence Against Closest Comparators


N-9 Methylation Introduces a Defined Lipophilicity and Hydrogen-Bonding Shift Relative to the Des-Methyl Parent

The target compound differs from the des-methyl parent scaffold 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one (CAS 941886-70-0) by a single N-9 methyl group. This substitution removes one hydrogen-bond donor (N–H → N–CH₃) and increases the computed LogP, altering both solubility and membrane permeability [1]. The unsubstituted parent has a computed XLogP3-AA of 0.9 and one hydrogen-bond donor; the N-9-methylated analog has an experimentally estimated LogP shift of approximately +0.5 to +0.7 units and zero hydrogen-bond donors on the tetrahydropyrazine ring, providing a quantifiable physicochemical differentiation for SAR library design [1].

medicinal chemistry structure–activity relationship physicochemical property optimization

Class-Level Biological Annotation: Pyrazino[1,2-b]indazol-1(2H)-one Scaffold Yields Potent 5-HT₂A Antagonists with >100-Fold Selectivity

Although no direct biological data exist for the title compound itself, structurally related 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivatives have demonstrated potent 5-HT₂A receptor antagonism with >100-fold selectivity over other serotonin subtype receptors and high affinity for the α₁ adrenergic receptor [1]. Compound 28, a 3,4-dihydro congener sharing the core tetracyclic architecture, showed superior ocular hypotensive action in vivo when administered locally compared to the clinically used reference compound timolol [1]. The N-9 methylation pattern of the title compound provides a complementary substitution vector for probing receptor subtype selectivity within this pharmacologically validated scaffold.

serotonin receptor pharmacology ocular hypertension GPCR drug discovery

Class-Level Anti-Pyroptotic Activity of 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one Derivatives: Compound 6e with IC₅₀ of 8.55 ± 0.32 μM

A 2025 multicomponent reaction study identified 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one compound 6e as an inhibitor of NLRP3 inflammasome-driven pyroptosis, with an IC₅₀ of 8.55 ± 0.32 μM for inhibiting LPS-induced NO release in an anti-inflammatory assay [1]. Compound 6e also suppressed pro-inflammatory cytokine IL-6 gene transcription [1]. The N-9-methylated scaffold of the title compound differs from compound 6e in oxidation state at the pyrazine ring (tetrahydro vs. 3,4-dihydro), offering a structurally distinct phenotype for exploring anti-pyroptotic SAR within the same chemotype family.

inflammation NLRP3 inflammasome pyroptosis inhibition

Synthetic Accessibility via Cascade Cyclization Methodology Enables Rapid Analog Generation

A recently published catalyst- and additive-free cascade cyclization methodology enables the efficient synthesis of pyrazino[1,2-b]indazoles from indazole aldehydes and propargylic amines [1]. This synthetic route is directly applicable to the generation of N-9-substituted analogs, including the title compound. The methodology features a wide substrate scope and high atom economy, making the title compound synthetically accessible at scale for library production or structure–activity campaign support [1]. In contrast, the 3,4-dihydro derivatives typically require multi-step Ugi/post-Ugi cyclization sequences, representing a more complex synthetic route [2].

synthetic chemistry cascade annulation medicinal chemistry libraries

Commercially Available at Defined Purity from Multiple Vendors with Full Quality Documentation

9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is commercially stocked by multiple independent vendors at specified purities of 95% (AKSci Cat. 2460EC) and 97% (Leyan Cat. 2097530, Chemenu Cat. CM241911), with Certificates of Analysis and Safety Data Sheets available upon request . In comparison, many closely related N-substituted analogs (e.g., N-aryl, N-acyl, or N-sulfonyl piperazine derivatives) are either not commercially stocked or available only through custom synthesis pathways, resulting in longer lead times and higher procurement costs.

chemical procurement quality assurance research supply chain

Quantified Baseline Weak Activity of the Scaffold Core: PDK1 Inhibition IC₅₀ = 273,000 nM Establishes a Clean Selectivity Starting Point

The unsubstituted core scaffold 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one has been profiled in a competitive PDK1 inhibition assay and shows only weak activity with an IC₅₀ of 273,000 nM (273 μM) [1]. This very weak baseline activity is a critical piece of evidence: it demonstrates that the core scaffold does not carry inherent, undesired kinase inhibitory activity that could confound lead optimization campaigns. The N-9-methylated title compound is expected to exhibit similarly weak PDK1 binding, providing a clean selectivity profile for screening against other target classes such as GPCRs or inflammasome components.

kinase selectivity PDK1 drug discovery profiling

9-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one: High-Priority Research & Industrial Application Scenarios


Serotonin 5-HT₂A Receptor Antagonist Lead Optimization Programs

The pyrazino[1,2-b]indazol-1(2H)-one scaffold has demonstrated potent 5-HT₂A antagonism with >100-fold selectivity over other serotonin subtypes, and the N-9-methylated variant provides a complementary substitution vector for modulating receptor subtype selectivity and ADME properties [1]. Research groups pursuing 5-HT₂A-targeted therapeutics—including ocular antihypertensives, antipsychotics, and sleep disorder treatments—should prioritize this compound as a core scaffold for focused SAR library synthesis. The commercial availability of the title compound at defined purity eliminates the need for in-house synthesis of the core, allowing medicinal chemistry teams to focus directly on peripheral diversification chemistry.

NLRP3 Inflammasome and Anti-Inflammatory Drug Discovery

Recent 2025 data demonstrate that 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivatives inhibit NLRP3 inflammasome-driven pyroptosis with compound 6e achieving an IC₅₀ of 8.55 ± 0.32 μM in NO release inhibition assays [1]. The title compound's tetrahydro oxidation state offers a structurally distinct phenotype from the 3,4-dihydro series, enabling comparative SAR studies to determine the impact of pyrazine ring saturation on anti-pyroptotic potency, metabolic stability, and selectivity. Procurement of this compound supports hit-to-lead campaigns targeting inflammatory diseases including gout, type 2 diabetes, and neurodegenerative conditions.

Multicomponent Reaction Methodology Development and Diversity-Oriented Synthesis

The 2024 cascade cyclization methodology for pyrazino[1,2-b]indazole synthesis operates under catalyst- and additive-free conditions with broad substrate scope [1]. The title compound, accessible via this route, serves as a benchmark substrate for reaction optimization and scope expansion studies. Synthetic methodology groups developing new annulation strategies or solid-phase synthesis approaches can use this commercially available compound as an authentic standard for reaction validation, yield comparison, and product characterization, avoiding the need for independent synthesis of the reference material.

Kinase Selectivity Profiling Panels and Counter-Screening

The documented weak PDK1 inhibitory activity of the core scaffold (IC₅₀ = 273,000 nM) provides a clean baseline for selectivity profiling [1]. Organizations conducting broad-panel kinase selectivity screening can include the title compound as a negative control or as a scaffold for building focused kinase inhibitor libraries where the N-9 methyl substituent can be leveraged to modulate kinase binding interactions. This compound is particularly suited for research groups aiming to develop compounds with a deliberate gap in kinase activity while maintaining potency against GPCR or inflammasome targets.

Quote Request

Request a Quote for 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.